4-Chloro-D-tryptophan
Overview
Description
4-Chloro-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the substitution of a chlorine atom at the fourth position of the indole ring
Biochemical Analysis
Biochemical Properties
4-Chloro-D-tryptophan plays a role in biochemical reactions, particularly in the metabolism of tryptophan . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway of tryptophan metabolism . The nature of these interactions involves the conversion of tryptophan into various metabolites, including kynurenine and 3-hydroxykynurenine .
Cellular Effects
The effects of this compound on cells and cellular processes are largely tied to its role in tryptophan metabolism. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the metabolites derived from the kynurenine pathway of tryptophan metabolism, which this compound is involved in, can interact with neurotransmitter receptors in the central nervous system (CNS), influencing neurological and immunological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the activation of enzymes like IDO and TDO in the kynurenine pathway . These enzymes catalyze the conversion of tryptophan into kynurenine, a process that is crucial for the regulation of immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that the inhibition of tryptophan hydroxylase by 4-Chloro-DL-phenylalanine leads to a significant decrease in contextual memory over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on tryptophan metabolism suggests that alterations in tryptophan levels can have significant effects on animal health .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism . This pathway, which takes place in various organs such as the kidneys, liver, and brain, involves several enzymes and cofactors . The metabolites produced through this pathway can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that tryptophan and its metabolites are transported and distributed in various ways, including through specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. The localization of tryptophan and its metabolites can provide some insights. For instance, tryptophan metabolites are known to be localized in various subcellular compartments, including the cytoplasm and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-D-tryptophan typically involves the chlorination of D-tryptophan. One common method is the electrophilic aromatic substitution reaction, where D-tryptophan is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-D-tryptophan has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 4-Chloro-D-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: The compound can influence the kynurenine pathway, which is crucial for the production of neuroactive metabolites and has implications in neurological disorders
Comparison with Similar Compounds
4-Chloro-L-tryptophan: Similar in structure but differs in stereochemistry.
5-Chloro-D-tryptophan: Chlorine atom at a different position on the indole ring.
4-Bromo-D-tryptophan: Bromine atom instead of chlorine at the fourth position
Uniqueness: 4-Chloro-D-tryptophan is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various scientific domains .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTHKYABOMUPSC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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